4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a hybrid heterocyclic architecture combining a 4,5-dimethylthiazole moiety, a 5-imino-2,5-dihydro-1H-pyrrole core, and a morpholine-ethyl substituent. The imino-pyrrole system may facilitate hydrogen bonding or coordination with biological targets. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), with refinement often conducted using SHELXL .
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-10-11(2)22-15(17-10)13-12(20)9-19(14(13)16)4-3-18-5-7-21-8-6-18/h16,20H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJWLXPIBCCSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCN3CCOCC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The morpholine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research has shown that thiazole derivatives possess antimicrobial properties. Studies indicate that compounds similar to this one exhibit significant antibacterial and antifungal activities, making them valuable in developing new antibiotics .
- Anticancer Properties : Thiazole-containing compounds have been reported to demonstrate cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
Biochemical Research
This compound can serve as a tool in biochemical assays to understand enzyme interactions or metabolic pathways.
Case Studies
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in disease pathways. This compound may act as an inhibitor of enzymes like protein kinases, which are crucial in cancer progression .
Agricultural Chemistry
Thiazole derivatives are also explored for their role in agrochemicals, particularly as fungicides or herbicides.
Case Studies
- Fungicidal Activity : Research indicates that thiazole derivatives can effectively control fungal pathogens in crops. This compound could be optimized for agricultural use to enhance crop protection strategies .
Data Tables
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
- The target compound’s morpholine-ethyl group likely introduces steric hindrance and non-planarity, similar to the benzimidazole derivative in , where the morpholine ring forms a 75.45° dihedral angle with the core .
- Compared to the pyrazole-thiazole derivatives in , the target’s imino-pyrrole core may exhibit greater planarity due to conjugation, but the morpholine substituent could disrupt this .
Key Observations :
Table 3: Bioactivity and Computational Insights
Q & A
Q. What cross-disciplinary approaches enhance research on this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
